molecular formula C14H16N4O4 B2954714 1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1443977-89-6

1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B2954714
CAS No.: 1443977-89-6
M. Wt: 304.306
InChI Key: DQEBRCCMUYAPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone scaffold fused with a piperidine-4-carboxylic acid moiety via a carbonyl linker. The piperidine carboxylic acid group introduces polarity and solubility, making the compound suitable for pharmacological applications.

Properties

IUPAC Name

1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-8-7-18-11(12(19)15-8)6-10(16-18)13(20)17-4-2-9(3-5-17)14(21)22/h6-7,9H,2-5H2,1H3,(H,15,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEBRCCMUYAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo [1,5-](https://link.springer.com/article/10.1007/s10593-023-03212-z). One common synthetic route includes the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-one with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives[{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo 1,5-. These derivatives are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates[{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo 1,5-. The final step involves alkaline hydrolysis to transform these carboxylates into the corresponding carboxylic acids[{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo 1,5-.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: Its derivatives could be explored for therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Structure Core Structure Key Substituents/Modifications Biological Activity/Application Synthesis Route Highlights
1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid Pyrazolo[1,5-a]pyrazinone 6-Methyl, piperidine-4-carboxylic acid Not explicitly reported (potential kinase inhibition) Likely involves acylation of pyrazolo-pyrazinone intermediate with piperidine acid chloride
Apixaban (BMS-562247) Pyrazolo[3,4-c]pyridine 4-Methoxyphenyl, 2-oxopiperidin-1-ylphenyl Factor Xa inhibitor (anticoagulant) Multi-step synthesis with Suzuki coupling
Quinolonecarboxylic acids (e.g., 5a–m in ) 3-Quinolinecarboxylic acid Cyclopropyl, fluoro, piperazino-aroyl/benzenesulfonyl Antibacterial (DNA gyrase inhibition) Acylation of amine intermediates in DCM/EtOH

Key Observations

Core Structural Differences: The target compound’s pyrazolo[1,5-a]pyrazinone core differs from apixaban’s pyrazolo[3,4-c]pyridine and the quinolonecarboxylic acids’ quinoline scaffold. These variations influence electron distribution and binding pocket compatibility in biological targets. For example, apixaban’s pyridine nitrogen enhances Factor Xa binding , whereas the pyrazinone in the target compound may favor interactions with kinases or proteases.

Functional Group Impact: The piperidine-4-carboxylic acid substituent in the target compound contrasts with apixaban’s 2-oxopiperidin-1-ylphenyl group. The quinolonecarboxylic acids in feature fluoro and cyclopropyl groups, which are critical for bacterial DNA gyrase inhibition . The absence of these groups in the target compound suggests divergent therapeutic applications.

Synthesis Methodology: The target compound’s synthesis likely parallels the acylation strategies described in , where amines react with aroyl halides in dichloromethane/ethanol under argon . However, apixaban’s synthesis involves more complex steps, such as Suzuki couplings for aryl group introductions .

In contrast, apixaban’s anticoagulant activity is well-established , and quinolonecarboxylic acids are classical antibacterials .

Biological Activity

1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic applications.

  • Molecular Formula : C14H16N4O4
  • Molecular Weight : 304.30 g/mol
  • IUPAC Name : 1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylic acid

The compound exhibits a multifaceted mechanism of action, primarily through its interaction with various biological targets:

Target Interactions

  • Vasopressin 1b Receptor : Modulates vasopressin signaling pathways.
  • Fibrinogen Receptors : Impacts coagulation processes.
  • Glutamate Receptors :
    • GluN2A : Involved in synaptic transmission and plasticity.
    • mGluR5 : Plays a role in neuroprotection and neurodegenerative diseases.
  • Mycobacterium tuberculosis H37RV : Demonstrates antibacterial properties by inhibiting bacterial growth.
  • Lung Cancer Tumors (A549 and H322b) : Exhibits cytotoxic effects against specific cancer cell lines.
  • HIV-1 Integrase : Potential antiviral activity by interfering with viral replication.

Antimicrobial Activity

The compound has shown promising results against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent. The inhibition of bacterial growth suggests that it may disrupt essential metabolic pathways in the bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in lung cancer cell lines A549 and H322b. The mechanism appears to involve the modulation of apoptotic pathways and disruption of cell cycle progression.

Neuroprotective Effects

The interaction with glutamate receptors suggests a role in neuroprotection, potentially benefiting conditions such as Alzheimer's disease or other neurodegenerative disorders.

Research Findings and Case Studies

Recent studies have highlighted the compound's diverse biological activities:

StudyFindings
Demonstrated significant anticancer activity against lung cancer cells with IC50 values indicating effective cytotoxicity.
Showed inhibition of Mycobacterium tuberculosis growth, suggesting potential as an anti-tubercular agent.
Explored the modulation of glutamate receptors, indicating possible applications in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, a four-step procedure includes:

Chloroacetylation : Reacting precursors with α-chloroacetamides under acidic conditions (e.g., HCl/dioxane, 20–50°C, 25 h) .

Coupling Reactions : Using palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand in tert-butanol under inert atmosphere (40–100°C, 5.5 h) to form the pyrazolo-pyrazine core .

Hydrolysis : Acidic cleavage (e.g., HCl/water, 93–96°C, 17 h) to isolate the carboxylic acid moiety .
Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Pyrazinecarboxylic acid derivatives often employ condensation reactions with N-substituted piperidines, as described in pyrazine synthesis literature .

Q. What spectroscopic and chromatographic techniques are recommended for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C6 of pyrazine, carbonyl integration).
  • HPLC : Reverse-phase methods using ammonium acetate buffer (pH 6.5) with UV detection for purity assessment (>97%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₁₅H₁₆N₄O₄⁺ expected m/z 332.11) .

Q. How is solubility evaluated across different solvents, and what formulations are optimal for in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Use DSC to measure melting points (e.g., mp 151–152°C for related piperidine-carboxylic acids) and identify polymorphic forms .
  • Buffer Compatibility : Test solubility in phosphate-buffered saline (PBS, pH 7.4) and DMSO for cell-based assays. Adjust pH with acetic acid if precipitation occurs .

Q. What are the key stability considerations for long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the dihydropyrazine ring.
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolytic or photolytic degradation .

Q. How are impurities identified and quantified during synthesis?

  • Methodological Answer :
  • HPLC-MS : Detect byproducts (e.g., unreacted intermediates or dehalogenated derivatives) using gradient elution.
  • Reference Standards : Compare retention times with certified impurities (e.g., triazolo-pyridine derivatives) .

Advanced Research Questions

Q. How can computational models optimize reaction pathways for novel analogs?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to simulate transition states and identify low-energy pathways for ring closure or acyl transfer .
  • Machine Learning : Train models on existing pyrazolo-pyrazine datasets to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported solubility or crystallinity data?

  • Methodological Answer :
  • Polymorph Screening : Employ XRD to differentiate crystalline forms (e.g., anhydrous vs. hydrate).
  • Solvent-Mediated Transitions : Test recrystallization in mixed solvents (e.g., water:acetonitrile) to isolate stable polymorphs .

Q. How do substituents on the piperidine ring affect biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying substituents (e.g., 4-chlorophenyl or methoxy groups) and assay against target receptors (e.g., kinase inhibitors).
  • Docking Simulations : Use molecular docking to correlate piperidine conformation (e.g., chair vs. boat) with binding affinity .

Q. What experimental designs mitigate side reactions during palladium-catalyzed coupling steps?

  • Methodological Answer :
  • Ligand Screening : Test bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
  • Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent catalyst deactivation .

Q. How can heterogeneous catalysis improve scalability of the synthesis?

  • Methodological Answer :
  • Solid-Supported Catalysts : Immobilize Pd on mesoporous silica for easy recovery and reuse.
  • Flow Chemistry : Optimize residence time and pressure in continuous reactors to enhance throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.